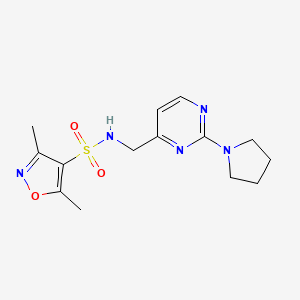
3,5-dimetil-N-((2-(pirrolidin-1-il)pirimidin-4-il)metil)isoxazol-4-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antiviral de los derivados del indol, que incluyen este compuesto. Específicamente, los derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato demostraron actividad inhibitoria contra el virus de la influenza A . Además, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron potentes efectos antivirales contra el virus Coxsackie B4 .
- Se sintetizaron derivados de 4-[(1,2-dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil)-benceno y se evaluaron para la actividad anti-VIH. Estos compuestos mostraron resultados prometedores contra las cepas de VIH-1 (IIIB) y VIH-2 (ROD) en células infectadas aguda .
Actividad antiviral
Actividad anti-VIH
En resumen, “3,5-dimetil-N-((2-(pirrolidin-1-il)pirimidin-4-il)metil)isoxazol-4-sulfonamida” tiene un potencial significativo en diversos campos. Los investigadores deben continuar explorando sus propiedades y mecanismos para liberar sus posibilidades terapéuticas . Si tienes alguna otra pregunta o necesitas información adicional, no dudes en preguntar. 😊
Mecanismo De Acción
Target of Action
The compound, 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide, is a complex molecule with potential biological activityIt’s known that pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of various receptors and inhibit a wide range of enzymes .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows the compound to interact efficiently with its targets, leading to potential changes in the target’s function .
Biochemical Pathways
It’s known that pyrrolidine derivatives can affect a broad range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound may influence its pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Análisis Bioquímico
Biochemical Properties
The compound 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . In myelofibrosis, a condition characterized by the overactivation of JAK2, this compound is thought to exert a modulatory effect .
Molecular Mechanism
The molecular mechanism of action of 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is thought to block the activity of JAK2, thereby influencing the production and growth of blood cells .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
3,5-dimethyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-10-13(11(2)22-18-10)23(20,21)16-9-12-5-6-15-14(17-12)19-7-3-4-8-19/h5-6,16H,3-4,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTNZENGLYNFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
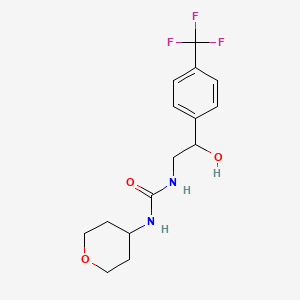

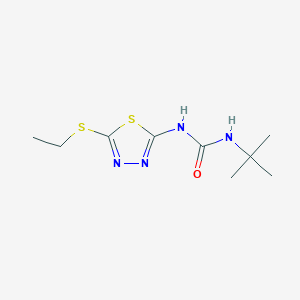
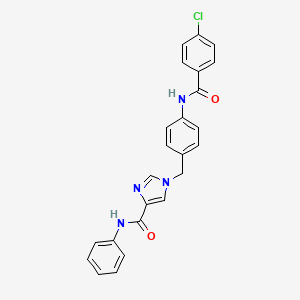
![1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2386266.png)
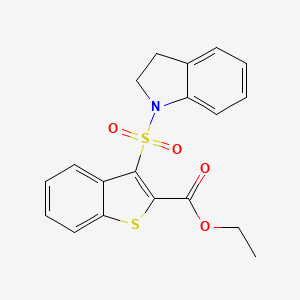
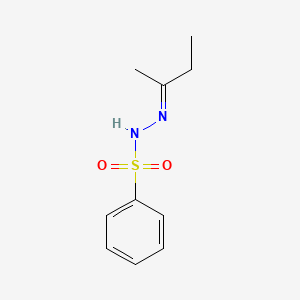
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2386271.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)
![Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate](/img/structure/B2386276.png)
![N-[(2-methoxyphenyl)methyl]-2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2386277.png)
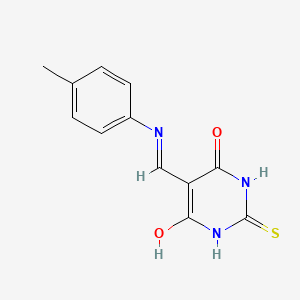
![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)
![(2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride](/img/structure/B2386281.png)
